3-(3-Oxo-3-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(3-Oxo-3-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-3-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated quinazolinone intermediate with piperazine.
Attachment of the pyridazinyl group: The final step involves the coupling of the piperazine derivative with a pyridazinyl halide, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The trifluoromethyl group and the pyridazinyl moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are common for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer and neurological disorders.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Oxo-3-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include kinases and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
3-(3-Oxo-3-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propyl)-3,4-dihydroquinazolin-4-one: This compound is unique due to its specific combination of functional groups.
Quinazolinone derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to varied biological activities.
Pyridazinyl-piperazine derivatives: These compounds have similar structural features but may lack the quinazolinone core, affecting their overall properties.
Uniqueness
The uniqueness of this compound lies in its combination of a quinazolinone core with a trifluoromethyl-pyridazinyl-piperazine moiety. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[3-oxo-3-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-20(22,23)16-5-6-17(26-25-16)27-9-11-28(12-10-27)18(30)7-8-29-13-24-15-4-2-1-3-14(15)19(29)31/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAWQELJVHCXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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